![molecular formula C11H11ClIN3O B1433316 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-43-6](/img/structure/B1433316.png)
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure This compound is characterized by the presence of chlorine and iodine substituents, as well as a tetrahydro-2H-pyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the chlorine and iodine substituents: Halogenation reactions using reagents like chlorine gas or iodine monochloride can be employed to introduce the chlorine and iodine atoms at specific positions on the pyrazolo[3,4-b]pyridine ring.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step may involve nucleophilic substitution reactions where a suitable tetrahydro-2H-pyran-2-yl precursor reacts with the halogenated pyrazolo[3,4-b]pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states or reduction products.
Coupling reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura or Heck reactions, which can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₁ClIN₃O
- CAS Number : 1416713-15-9
Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in various chemical reactions and biological interactions.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives that demonstrated cytotoxicity against human cancer cells, suggesting that 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine could be a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research into related pyrazolo compounds has revealed their ability to inhibit bacterial growth and combat antibiotic resistance. The introduction of halogen atoms (like chlorine and iodine) in the structure enhances the compound's interaction with microbial targets .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyrazolo[3,4-b]pyridines. These compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific effects of this compound in this context warrant further investigation .
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving cyclization reactions. The compound serves as a precursor for synthesizing more complex heterocyclic structures that can be tailored for specific biological activities.
Case Study 1: Anticancer Screening
A study conducted by researchers at El-Menoufia University synthesized several pyrazolo derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that modifications to the pyrazole ring significantly impacted cytotoxicity levels, thereby establishing a correlation between structure and activity .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of pyrazolo[3,4-b]pyridine were tested against Gram-positive and Gram-negative bacteria. The findings showed that certain substitutions on the pyrazole ring enhanced antibacterial activity, paving the way for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity, while the tetrahydro-2H-pyran-2-yl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: This compound shares similar halogen and tetrahydro-2H-pyran-2-yl substituents but has a purine core instead of a pyrazolo[3,4-b]pyridine core.
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but with a pyrazolo[3,4-d]pyrimidine core.
Uniqueness
The uniqueness of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and potential applications. The presence of both chlorine and iodine atoms, along with the tetrahydro-2H-pyran-2-yl group, makes it a versatile compound for various synthetic and research applications.
Biological Activity
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
The compound features a complex structure characterized by the following properties:
Property | Value |
---|---|
IUPAC Name | 6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine |
Molecular Formula | C11H11ClIN3O |
Molecular Weight | 363.58 g/mol |
CAS Number | 1416714-41-4 |
Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Halogenation : Introduction of chloro and iodo groups.
- Nucleophilic Substitution : Addition of the tetrahydro-2H-pyran group.
- Optimization for Yield : Adjusting solvents and catalysts for industrial production.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity, making it a potential candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that compounds within the pyrazolo[3,4-b]pyridine family can inhibit cell proliferation in various cancer cell lines. For instance:
- HeLa Cells : Demonstrated significant antiproliferative effects.
- IC50 Values : Some derivatives exhibit IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory potential .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation:
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antiproliferative Properties :
- Mechanistic Study on Enzyme Interaction :
Comparison with Similar Compounds
The unique structure of this compound allows it to be compared with other related compounds:
Compound | Key Differences |
---|---|
6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | Lacks tetrahydro group |
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | Lacks chloro substituent |
6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | Lacks iodo substituent |
Properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDYYVVNKYKPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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